1,4-Diaminobutane-13C4
Description
Contextual Significance of Putrescine (1,4-Diaminobutane) in Biological Systems
Putrescine is a biogenic amine that, despite its name suggesting a role in decay, is vital for living organisms. wikipedia.orgsolubilityofthings.com It is a polyamine involved in a multitude of cellular functions, including cell growth, division, and differentiation. researchgate.netmdpi.com As a polycationic molecule, putrescine can interact with negatively charged molecules like DNA, helping to stabilize its structure. researchgate.net It also plays a role in the function of cell membranes and can interact with various ion channels and receptors. researchgate.net
The biosynthesis of putrescine is a critical metabolic process. In mammalian cells, it is synthesized from the amino acid L-ornithine through the action of the enzyme ornithine decarboxylase (ODC). mdpi.com Putrescine itself is a precursor for the synthesis of other important polyamines, such as spermidine (B129725) and spermine (B22157). mdpi.comfrontiersin.org The levels of these polyamines are tightly regulated within the cell, and disruptions in their metabolism have been linked to various diseases. researchgate.net
Rationale for Utilizing 1,4-Diaminobutane-13C4 as a Research Tracer and Probe
Given the central role of putrescine in cellular metabolism, understanding its synthesis, degradation, and conversion to other polyamines is of great interest to researchers. This compound serves as an ideal tracer for these investigations. chemicalbook.com By introducing this labeled version of putrescine into cells or organisms, scientists can follow its journey through various metabolic pathways.
For example, researchers can use this compound to:
Quantify the rate of putrescine uptake and metabolism by cells.
Trace the conversion of putrescine into spermidine and spermine.
Investigate how different conditions or disease states affect polyamine metabolism. nih.gov
Identify and quantify the metabolic products derived from putrescine.
The use of this compound, in conjunction with advanced analytical techniques like LC-MS/MS, allows for precise and quantitative analysis of polyamine dynamics. fujifilm.com This provides valuable insights into the complex regulatory networks that govern cell growth and function.
Interactive Data Table: Properties of this compound
| Property | Value |
| Synonyms | Putrescine-13C4, 1,4-Butanediamine-13C4 |
| Molecular Formula | ¹³C₄H₁₂N₂ |
| Molecular Weight | 92.1 g/mol isotope.com |
| CAS Number | 1173023-66-9 chemicalbook.comisotope.com |
| Melting Point | 25-28 °C chemicalbook.comsigmaaldrich.com |
| Boiling Point | 158-160 °C chemicalbook.comsigmaaldrich.com |
| Isotopic Purity | Typically ≥98% ¹³C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,2,3,4-13C4)butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDHWZJUCRJVML-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13CH2]N)[13CH2]N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745653 | |
| Record name | (~13~C_4_)Butane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-66-9 | |
| Record name | (~13~C_4_)Butane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173023-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Purity of 1,4 Diaminobutane 13c4
Strategies for Regiospecific and Global Carbon-13 Enrichment
Isotopic labeling is a technique used to track the journey of an isotope through a reaction or a metabolic pathway. wikipedia.org The strategies for incorporating carbon-13 into a molecule like 1,4-diaminobutane (B46682) can be broadly categorized as regiospecific or global enrichment.
Global Enrichment: In global, or uniform, labeling, all four carbon atoms in the 1,4-diaminobutane molecule are replaced with their heavy isotope, 13C, to create 1,4-Diaminobutane-13C4. This approach is highly valuable in Stable Isotope Resolved Metabolomics (SIRM), as it allows researchers to trace the entire carbon skeleton of the molecule through complex and compartmentalized metabolic networks. nih.gov By tracking all four labeled carbons, scientists can elucidate how the molecule is absorbed, distributed, metabolized, and excreted, providing a comprehensive view of its metabolic fate. acs.org
Regiospecific Enrichment: This strategy involves labeling only specific carbon atoms within the molecule. For example, a synthesis could be designed to produce 1,4-Diaminobutane-1,4-13C2, where only the terminal carbons (C1 and C4) are labeled. molbase.com This type of selective labeling is particularly useful for investigating the mechanisms of specific enzymatic reactions, where knowing which part of the molecule is altered is crucial. By observing how the labeled positions change, researchers can deduce the stereochemistry and sequence of bond-breaking and bond-forming events in a biochemical transformation. acs.org
The choice between global and regiospecific labeling depends on the research question. Global labeling provides a holistic view of the molecule's pathway, while regiospecific labeling offers detailed insights into specific reaction mechanisms. nih.gov
Chemical Synthesis Pathways for Isotope Incorporation
The synthesis of this compound involves incorporating four carbon-13 atoms into the butane (B89635) backbone. A common strategy is to begin with a simple, commercially available, highly enriched four-carbon precursor. A plausible and efficient pathway starts from a fully labeled succinic acid derivative.
A representative synthesis can be conceptualized as follows:
Starting Material: The synthesis can begin with Succinonitrile-[13C4]. This precursor contains the required four-carbon chain already fully enriched with carbon-13.
Reduction/Hydrogenation: The dinitrile is then subjected to catalytic hydrogenation. In this step, the two nitrile groups (-C≡N) at each end of the molecule are reduced to primary amine groups (-CH2-NH2). This reaction is typically carried out under pressure with hydrogen gas and a metal catalyst, such as Raney nickel or a palladium-based catalyst.
Table 1: Representative Synthesis Pathway for this compound
| Step | Reactant | Reagents & Conditions | Product |
| 1 | Succinonitrile-[13C4] | H₂ Gas, Catalyst (e.g., Raney Ni), Pressure, Solvent | This compound |
This pathway ensures that the 13C labels originating from the succinonitrile (B93025) precursor are retained in the final diaminobutane product, resulting in a globally enriched molecule.
Purification and Rigorous Isotopic Purity Assessment for Tracer Applications
For this compound to be effective as a metabolic tracer, its chemical and isotopic purity must be rigorously confirmed. nih.gov After synthesis, the compound is purified using standard analytical chemistry techniques such as High-Pressure Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.gov
Following purification, a critical assessment of isotopic purity is performed, most commonly using high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or orbital trap mass spectrometers, often coupled with liquid chromatography (LC/MS). researchgate.netacs.org This analysis determines the degree of 13C enrichment in the final product.
The assessment process involves these key steps:
Analysis by HRMS: A sample of the purified compound is analyzed to obtain a high-resolution mass spectrum. The instrument separates ions based on their mass-to-charge ratio (m/z) with high precision. almacgroup.com
Isotopologue Distribution: The mass spectrum reveals the distribution of different isotopologues. For this compound, the primary peak of interest is the one where all four carbons are 13C (the M+4 peak relative to the unlabeled compound). However, the analysis also detects the presence of molecules with fewer than four 13C atoms (M+0, M+1, M+2, M+3), which represent isotopic impurities.
Data Extraction and Correction: The signal intensity for each isotopologue is measured by integrating the area of its corresponding peak in an Extracted Ion Chromatogram (EIC). almacgroup.com These measured intensities must be corrected for the natural abundance of isotopes (e.g., 13C, 15N, 2H) that would be present even in a theoretically pure sample. researchgate.net
Calculation of Isotopic Purity: After correction, the isotopic purity is calculated as the percentage of the M+4 isotopologue relative to the sum of all detected isotopologues of the compound. A high isotopic purity (often >98%) ensures that the tracer experiments will yield accurate and reliable data. isotope.com
Table 2: Interactive Data Table for Isotopic Purity Assessment of a this compound Sample
This table presents simulated data illustrating the principles of isotopic purity calculation via HRMS.
| Isotopologue (Relative to Unlabeled) | Theoretical m/z | Measured Relative Intensity (%) | Corrected Molar Ratio (%) | Isotopic Purity Contribution (%) |
| M+0 (C₀) | 88.100 | 0.15 | 0.10 | 0.10 |
| M+1 (C₁) | 89.103 | 0.25 | 0.20 | 0.20 |
| M+2 (C₂) | 90.106 | 0.60 | 0.55 | 0.55 |
| M+3 (C₃) | 91.110 | 1.20 | 1.15 | 1.15 |
| M+4 (¹³C₄) | 92.113 | 97.80 | 98.00 | 98.00 |
| Total | 100.00 | 100.00 | Isotopic Purity: 98.00% |
Advanced Analytical Techniques for 1,4 Diaminobutane 13c4 Tracing and Quantification
Mass Spectrometry (MS) Based Approaches for Isotope Distribution Analysis
Mass spectrometry stands as a cornerstone for the analysis of stable isotope-labeled compounds due to its high sensitivity and ability to resolve molecules based on their mass-to-charge ratio (m/z). In the context of 1,4-Diaminobutane-13C4, MS-based methods are indispensable for determining the extent of isotope incorporation and tracing the metabolic fate of the labeled carbon atoms. nih.govotsuka.co.jp
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds, making it well-suited for the study of derivatized polyamines like 1,4-diaminobutane (B46682). nih.govmdpi.com In metabolic studies, GC-MS is frequently employed to profile and quantify 13C-labeled metabolites, providing insights into metabolic fluxes within cellular systems. nih.gov
The process typically involves the derivatization of this compound to increase its volatility and improve its chromatographic properties. Common derivatizing agents include ethylchloroformate and pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com Following separation on a GC column, the eluting compounds are ionized, commonly by electron ionization (EI), which generates characteristic fragment ions. shimadzu.com The mass spectrometer then separates these ions based on their m/z ratio, allowing for the identification and quantification of the labeled compound and its metabolites. nih.gov
Selected Ion Monitoring (SIM) is often used in GC-MS analysis to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the analyte of interest. nih.gov For this compound, this would involve monitoring the ion corresponding to the labeled molecule and its fragments.
Table 1: GC-MS Derivatization and Analysis of Polyamines
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Agents | Ethylchloroformate, Pentafluoropropionic anhydride (PFPA) | nih.govmdpi.com |
| Ionization Method | Electron Ionization (EI) | shimadzu.com |
| Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |
| Internal Standards | Stable isotope-labeled analogs | nih.gov |
Research has demonstrated the utility of GC-MS in tracing the metabolic fate of labeled precursors. For instance, studies have used stable isotope-labeled arginine to track the synthesis of labeled putrescine in E. coli, quantifying the product using GC-MS. nih.gov Similarly, GC-MS has been instrumental in analyzing 13C labeling in sugars and amino acids to elucidate metabolic pathways. nih.govmdpi.com
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers a robust and high-throughput platform for the quantification of a wide range of molecules, including non-volatile compounds like 1,4-diaminobutane, directly from complex biological matrices. spectroscopyonline.comnih.govnih.govchromatographytoday.com This technique is particularly valuable for its sensitivity and specificity, achieved through the use of Multiple Reaction Monitoring (MRM). spectroscopyonline.com
In a typical LC-MS/MS workflow, this compound is separated from other sample components using liquid chromatography. The eluted analyte is then ionized, usually by electrospray ionization (ESI), and enters the mass spectrometer. The first quadrupole selects the precursor ion (the ionized this compound), which is then fragmented in a collision cell. The second quadrupole selects a specific product ion, which is then detected. This two-stage mass filtering significantly reduces background noise and enhances quantification accuracy. nih.gov
The use of a stable isotope-labeled internal standard, such as this compound itself, is crucial for accurate quantification, as it compensates for variations in sample preparation and matrix effects. chromatographytoday.com LC-MS/MS methods have been successfully developed for the simultaneous quantification of multiple biogenic amines, including putrescine, in various samples. researchgate.net
Table 2: Key Parameters in LC-MS/MS Quantification of this compound
| Parameter | Technique/Method | Purpose | Reference |
|---|---|---|---|
| Separation | Liquid Chromatography (LC) | Separates analyte from matrix components | sielc.com |
| Ionization | Electrospray Ionization (ESI) | Generates ions for MS analysis | researchgate.net |
| Quantification | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity | spectroscopyonline.com |
| Internal Standard | this compound | Corrects for analytical variability | chromatographytoday.com |
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of an analyte and the differentiation between molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com
In the context of this compound, HRMS is invaluable for resolving and identifying different isotopologues—molecules that differ only in their isotopic composition. nih.gov For example, if this compound is metabolized, HRMS can distinguish the labeled metabolites from their unlabeled counterparts and from other isobaric interferences. escholarship.org This is critical for accurately tracing the metabolic fate of the 13C label. researchgate.net
HRMS instruments, such as the Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve resolutions high enough to separate ions with very small mass differences. nih.govescholarship.org This capability is essential for stable isotope-resolved metabolomics, where the goal is to quantify the incorporation of stable isotopes into a wide range of metabolites. escholarship.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Throughput Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules. weebly.com In the context of isotope labeling, NMR can provide precise information about the position of the isotopic label within a molecule, which is often not achievable with mass spectrometry alone. nih.gov
13C-NMR spectroscopy directly observes the 13C nucleus, making it an ideal tool for analyzing 13C-labeled compounds like this compound. libretexts.org The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, meaning that each carbon atom in a unique position within a molecule will produce a distinct signal in the NMR spectrum. docbrown.info
When this compound is used in metabolic studies, the resulting metabolites will incorporate the 13C label at specific positions. 13C-NMR analysis of these metabolites can reveal the exact location of the label, providing detailed insights into the biochemical reactions that have occurred. libretexts.org For instance, it can differentiate between isomers where the label is on different carbon atoms. youtube.comyoutube.com The intensity of the 13C signal is proportional to the number of nuclei at that position, allowing for the quantification of isotope enrichment at specific atomic sites. libretexts.org
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei within a molecule, which is invaluable for elucidating complex structures and metabolic pathways. omicsonline.orgresearchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful. oxinst.com
HSQC correlates the chemical shifts of directly bonded 1H and 13C nuclei. oxinst.com This allows for the assignment of proton signals to their attached carbons, which is a crucial step in structure elucidation. emerypharma.com
HMBC shows correlations between 1H and 13C nuclei that are separated by two or three bonds. omicsonline.org This information is critical for piecing together the carbon skeleton of a molecule and for determining the position of isotopic labels in complex metabolites. emerypharma.com
By using a combination of 1D and 2D NMR techniques, researchers can unambiguously determine the labeling patterns in metabolites derived from this compound, providing a detailed map of the metabolic transformations it has undergone. libretexts.org
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| Putrescine | |
| Arginine | |
| Ethylchloroformate | |
| Pentafluoropropionic anhydride |
13C-NMR Analysis of Labeling Patterns and Isomer Distribution
Sample Preparation and Derivatization Strategies for Diverse Biological Matrices
The accurate quantification of 1,4-diaminobutane, and by extension its isotopic tracer this compound, in complex biological samples is critically dependent on meticulous sample preparation. Biological matrices such as plasma, serum, urine, and tissues contain a multitude of interfering substances like proteins and salts that can compromise analytical results. chromatographyonline.commdpi.com Therefore, extraction and derivatization are pivotal steps to isolate the analyte, remove interferences, and enhance detection sensitivity. chromatographyonline.comorganomation.com The use of stable isotope-labeled internal standards, such as this compound, is crucial for correcting analyte losses during these extensive preparation steps and compensating for matrix effects, thereby ensuring high precision and accuracy in quantification. mdpi.commdpi.comnorthwestern.edu
Commonly employed sample preparation techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.commdpi.com
Protein Precipitation (PP): This is often the initial step for blood-based samples (plasma, serum). chromatographyonline.com It involves adding a precipitating agent, such as a strong acid (perchloric acid [PCA] or trichloroacetic acid [TCA]) or an organic solvent (acetonitrile [ACN] or methanol), to denature and remove proteins. mdpi.comnih.govresearchgate.net For polyamine analysis, acid extraction with TCA has been shown to yield higher recoveries compared to organic solvents, as polyamines tend to bind to macromolecules that may be co-precipitated with solvents. nih.gov Following precipitation, centrifugation is used to separate the protein pellet from the supernatant containing the analytes. chromatographyonline.comnih.gov
Liquid-Liquid Extraction (LLE): LLE is used to separate analytes from interferences based on their differential solubilities in two immiscible liquid phases. mdpi.com After protein precipitation, LLE with solvents like diethyl ether or ethyl acetate (B1210297) can be used to purify the sample further, often following a derivatization step. mdpi.commdpi.com A two-step LLE, for instance combining a Folch extraction (chloroform:methanol) with ethyl acetate partitioning, has been optimized to remove interfering compounds and reduce matrix effects for polyamine analysis. mdpi.com
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and preconcentration, partitioning analytes between a solid sorbent and the liquid sample. chromatographyonline.com C18 cartridges are frequently used for polyamine analysis, where they effectively retain the derivatized analytes. rsc.orgsigmaaldrich.com Online SPE, where the extraction process is directly coupled to the analytical instrument, minimizes sample handling, reduces analysis time, and is suitable for high-throughput screening. nih.gov
Derivatization is a chemical modification process essential for the analysis of polyamines like 1,4-diaminobutane. organomation.com These small, polar molecules often exhibit poor chromatographic retention and ionization efficiency. Derivatization converts them into less polar, more volatile, and more easily ionizable derivatives, significantly improving their analytical properties for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. mdpi.comresearchgate.net
Several derivatization reagents are widely used:
Dansyl Chloride: This is one of the most common reagents for derivatizing primary and secondary amines. mdpi.com The reaction, typically performed in an alkaline medium, yields highly fluorescent and readily ionizable derivatives suitable for LC-MS analysis in various matrices including plasma, red blood cells, and urine. mdpi.comresearchgate.net
Chloroformates: Reagents like isobutyl chloroformate and propyl chloroformate are used to create carbamate (B1207046) derivatives. nih.govcnr.it This derivatization is rapid and produces sharp peaks in LC-MS/MS analysis. nih.gov
Pentafluoropropionic Anhydride (PFPA): This reagent is used to form stable PFP derivatives for GC-MS analysis. nih.govresearchgate.net The derivatization of 1,4-diaminobutane with PFPA results in a PUT-(PFP)2 derivative, which can be quantified with high sensitivity. mdpi.com
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): This silylating reagent creates tBDMS derivatives suitable for GC-MS analysis, allowing for the quantification of a wide range of neurochemicals, including polyamines, in a single derivatization step. northwestern.eduresearchgate.net
The following table summarizes various sample preparation and derivatization strategies for polyamine analysis in different biological matrices.
| Biological Matrix | Preparation Method | Derivatization Reagent | Analytical Platform | Key Findings | Reference |
| Serum/Plasma | Protein Precipitation (TCA), Online SPE | Isobutyl Chloroformate | LC-MS/MS | High-throughput method; analysis complete in 4 minutes, suitable for clinical screening. | nih.gov |
| Serum/Urine | Liquid-Liquid Extraction (LLE) | Dansyl Chloride | LC-MS/MS | Comprehensive method for 19 polyamine-related metabolites; optimized to reduce matrix effects. | mdpi.com |
| Urine | Solid-Phase Extraction (SPE) | Dansyl Chloride | HPLC | On-cartridge derivatization improves analysis time and avoids high temperatures. | rsc.orgsigmaaldrich.com |
| Urine | Derivatization followed by Solid-Phase Microextraction (SPME) | Propyl Chloroformate | GC-MS | Rapid, automatable protocol with minimal organic solvent consumption. | cnr.it |
| Brain Tissue | Acid Extraction, Ion-pairing Extraction | Pentafluoropropionic Anhydride (PFPA) | GC-MS | Allows for simultaneous determination of multiple biogenic amines with femtomole sensitivity. | researchgate.netnih.gov |
| Red Blood Cells | Protein Precipitation (PCA), LLE | Dansyl Chloride | LC-MS/MS | Sensitive and reliable method for quantifying polyamines in red blood cells. | researchgate.net |
| Fecal Microbiome | Cell Extraction, Derivatization | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | LC-HRMS | Stable isotope-resolved metabolomics (SIRM) approach to track de novo polyamine biosynthesis. | nih.govtandfonline.com |
Integration of Analytical Platforms for Comprehensive Metabolomics
No single analytical technique can capture the entire metabolome due to the vast chemical diversity and wide concentration range of metabolites in biological systems. chromatographytoday.comnih.gov Therefore, a multi-platform approach, integrating several complementary analytical techniques, is essential for comprehensive metabolomics and to fully leverage tracers like this compound. nih.govunl.edu The integration of platforms such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) provides a more complete picture of metabolic pathways. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone of metabolomics due to its versatility in analyzing a wide range of compounds, from polar to non-polar. researchgate.net For polyamine analysis, LC-MS/MS is particularly powerful, offering high sensitivity and specificity without derivatization when using ion-pairing agents, or with derivatization to enhance chromatographic separation and ionization. nih.govspringernature.com It is well-suited for analyzing complex biological fluids and tissues. chromatographytoday.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for analyzing volatile and thermally stable compounds. chromatographytoday.com For non-volatile molecules like polyamines, derivatization is mandatory to increase their volatility. researchgate.net GC-MS, especially two-dimensional GC (GCxGC-MS), offers high chromatographic resolution, which is beneficial for separating structurally similar isomers and resolving complex mixtures found in tissue samples. researchgate.netchromatographytoday.com
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is an excellent technique for analyzing highly polar and charged molecules like polyamines. wiley.com It offers fast, high-resolution separations and requires minimal sample volume. researchgate.net The use of polyamine-coated capillaries can enhance separation efficiency for peptides and proteins, demonstrating the technique's utility in broader bioanalysis. nih.govdiva-portal.org MSI-CE-MS/MS allows for high-throughput screening of polyamine metabolites, making it suitable for large-scale studies. researchgate.net
Synergy in Integration: The strength of a multi-platform approach lies in the complementary nature of these techniques. nih.gov For instance, GC-MS excels at separating small, volatile metabolites after derivatization, while LC-MS can handle larger, less volatile, and thermally labile molecules. chromatographytoday.com CE-MS provides an orthogonal separation mechanism based on charge and size, effectively analyzing polar metabolites that can be challenging for LC-MS or GC-MS. researchgate.net
By combining data from these platforms, researchers can significantly expand metabolome coverage. unl.edu For example, a study on human liver tissue utilized GC-TOF-MS, GCxGC-TOF-MS, and LC-QTOF-MS to increase the number of identified metabolites and better characterize metabolic alterations. chromatographytoday.com In the context of this compound tracing, integrating these platforms allows for a comprehensive analysis of its metabolic fate, quantifying its incorporation into various downstream polyamines and related metabolic pathways. nih.govcreative-proteomics.com This integrated view is crucial for understanding the complex roles of polyamines in cellular physiology and disease. nih.gov
The following table compares the attributes of the major analytical platforms used in polyamine metabolomics.
| Analytical Platform | Principle of Separation | Typical Analytes | Derivatization | Strengths | Limitations |
| LC-MS/MS | Partitioning between liquid mobile phase and solid stationary phase. | Wide range of polar and non-polar compounds. researchgate.net | Optional, but often used to improve sensitivity and retention. mdpi.commdpi.com | High versatility, sensitivity, and specificity; suitable for a broad range of metabolites. mdpi.com | Potential for matrix effects; lower resolution for some isomers compared to GC-MS. chromatographyonline.com |
| GC-MS | Partitioning between gaseous mobile phase and liquid/solid stationary phase. | Volatile and thermally stable compounds. chromatographytoday.com | Mandatory for non-volatile compounds like polyamines. researchgate.net | High chromatographic resolution; robust and reproducible; extensive spectral libraries for identification. chromatographytoday.com | Limited to thermally stable compounds; derivatization adds complexity. researchgate.net |
| CE-MS | Differential migration in an electric field. | Highly polar and charged molecules (ions). wiley.comresearchgate.net | Generally not required. wiley.com | High separation efficiency; fast analysis; requires very small sample volumes. researchgate.net | Lower concentration sensitivity than LC-MS; sensitive to matrix composition (salts). copernicus.org |
Mechanistic Elucidation of 1,4 Diaminobutane 13c4 Metabolism and Interconversion in Non Human Systems
De Novo Biosynthetic Pathways of Putrescine
Putrescine (1,4-diaminobutane) is synthesized de novo through two principal pathways in a wide range of non-human organisms, from bacteria to plants and animals.
The most direct route to putrescine synthesis in many organisms is through the ornithine decarboxylase (ODC) pathway. mybiosource.comasm.org This reaction is considered the first and committed step in the biosynthesis of polyamines. wikipedia.org The enzyme ornithine decarboxylase (EC 4.1.1.17) catalyzes the irreversible decarboxylation of the amino acid L-ornithine to produce putrescine and carbon dioxide. wikipedia.org
The reaction mechanism is dependent on the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP). wikipedia.org Lysine (B10760008) 69 on the ODC enzyme binds PLP to form a Schiff base. Ornithine then displaces the lysine to form a new Schiff base, which facilitates the decarboxylation event, ultimately leading to the release of putrescine. wikipedia.org As polyamines are essential for stabilizing DNA structure and cell growth, ODC is a vital enzyme. mybiosource.comwikipedia.org Studies in non-human systems, such as the fungus Ganoderma lucidum, have demonstrated that silencing the ODC gene leads to a significant decrease in putrescine content and increased sensitivity to oxidative stress. nih.gov This pathway is widely distributed in microorganisms, animals, and some plants. asm.orgmdpi.com
An alternative route for putrescine biosynthesis, particularly prominent in bacteria and plants, is the arginine decarboxylase (ADC) pathway. asm.orgmdpi.com This pathway involves two main enzymatic steps. First, L-arginine is decarboxylated by arginine decarboxylase (ADC) to form agmatine (B1664431). mdpi.comoup.com Subsequently, agmatine is hydrolyzed by agmatine ureohydrolase (AUH), also known as agmatinase, to yield putrescine and urea. mdpi.comoup.com
This pathway has been extensively studied in Escherichia coli, which utilizes this route when L-arginine is supplied exogenously. mdpi.com While the ODC pathway is the primary route in most mammalian tissues, evidence suggests the ADC pathway may function as a secondary or rescue pathway in certain mammalian tissues and developmental stages, such as in ovine conceptuses when the ODC pathway is compromised. oup.comnih.gov In some microorganisms, variations exist, such as the agmatine deiminase pathway, which converts agmatine to putrescine via an N-carbamoylputrescine intermediate. mdpi.comoup.com
| Pathway | Enzyme | Abbreviation | EC Number | Reaction Catalyzed | Organism Examples |
|---|---|---|---|---|---|
| Ornithine Decarboxylase Pathway | Ornithine Decarboxylase | ODC | 4.1.1.17 | L-Ornithine → Putrescine + CO₂ | Animals, Fungi, Bacteria wikipedia.orgnih.gov |
| Arginine Decarboxylase Pathway | Arginine Decarboxylase | ADC | 4.1.1.19 | L-Arginine → Agmatine + CO₂ | Bacteria, Plants, some Mammalian Tissues asm.orgmdpi.comoup.com |
| Agmatine Ureohydrolase (Agmatinase) | AUH | 3.5.3.11 | Agmatine + H₂O → Putrescine + Urea |
Ornithine Decarboxylase (ODC) Pathway
Catabolic Routes and Degradation Mechanisms of 1,4-Diaminobutane (B46682)
The breakdown of 1,4-diaminobutane is crucial for maintaining cellular homeostasis. In microorganisms like E. coli, putrescine can be degraded to succinate (B1194679), a central metabolite, through two distinct pathways that converge on γ-aminobutyric acid (GABA). asm.org
Glutamylated Putrescine (GP) Pathway : This pathway is initiated by the ATP-dependent glutamylation of putrescine, catalyzed by PuuA. The subsequent steps involve deamination (PuuB), oxidation (PuuC), and deglutamylation (PuuD) to yield GABA, which is then converted to succinate. asm.org
Transaminase Pathway : This route begins with the deamination of putrescine by a transaminase (PatA), producing 4-aminobutyraldehyde, which is then oxidized and converted to succinate via GABA. asm.org
In many organisms, including plants, the initial step of putrescine catabolism is often catalyzed by diamine oxidase (DAO). frontiersin.org This copper-containing enzyme oxidizes putrescine to 4-aminobutyraldehyde, releasing hydrogen peroxide (H₂O₂) and ammonia (B1221849) in the process. frontiersin.orgfrontiersin.org The resulting 4-aminobutyraldehyde is unstable and exists in a spontaneous equilibrium with its cyclic Schiff base form, Δ1-pyrroline. researchgate.net This intermediate is then typically oxidized further to GABA by an NAD+-dependent dehydrogenase. wikipedia.org
| Pathway | Enzyme | Gene | Function |
|---|---|---|---|
| Glutamylated Putrescine (GP) Pathway | Putrescine-glutamate ligase | puuA | Glutamylation of putrescine |
| γ-glutamylputrescine oxidase | puuB | Deamination | |
| γ-glutamyl-γ-aminobutyraldehyde dehydrogenase | puuC | Oxidation | |
| γ-glutamyl-GABA hydrolase | puuD | Deglutamylation | |
| Transaminase Pathway | Putrescine transaminase | patA | Transamination of putrescine |
| GABA transaminase | gabT | Converts γ-aminobutyraldehyde to GABA |
Enzymatic Transformations and Interconversion to Higher Polyamines
Putrescine serves as the foundational molecule for the synthesis of the higher polyamines, spermidine (B129725) and spermine (B22157), which are critical for various cellular processes.
The conversion of putrescine to higher polyamines involves the sequential addition of aminopropyl groups. These groups are derived from S-adenosylmethionine (SAM) after it has been decarboxylated by S-adenosylmethionine decarboxylase (AdoMetDC) to form decarboxylated S-adenosylmethionine (dcSAM). researchgate.net
Spermidine synthase (EC 2.5.1.16) catalyzes the transfer of an aminopropyl group from dcSAM to one of the primary amino groups of putrescine, resulting in the formation of the triamine spermidine. researchgate.netebi.ac.uk
Spermine synthase (EC 2.5.1.22) then transfers a second aminopropyl group from another molecule of dcSAM to spermidine, yielding the tetramine (B166960) spermine. researchgate.netebi.ac.ukplos.org
These aminopropyltransferases are highly specific for their respective diamine and triamine substrates. researchgate.net Research using selective inhibitors in rats has shown that blocking spermidine synthase leads to a marked decrease in spermidine and a compensatory increase in spermine, and vice versa when spermine synthase is inhibited, highlighting the tight regulation of this pathway. nih.gov
Acetylation is a key process in polyamine metabolism, controlling both degradation and interconversion. nih.govreactome.org The primary enzyme responsible is spermidine/spermine N1-acetyltransferase (SSAT). nih.govportlandpress.com This enzyme transfers an acetyl group from acetyl-CoA to the N1 position of spermidine or spermine. portlandpress.com
The resulting N1-acetylspermidine and N1-acetylspermine have two main fates:
They can be exported out of the cell, effectively reducing the intracellular polyamine pool. frontiersin.orgportlandpress.com
They can be oxidized by the FAD-dependent enzyme acetylpolyamine oxidase (APAO). nih.govreactome.org
The action of APAO is a "back-conversion" pathway: it oxidizes N1-acetylspermine to spermidine and N1-acetylspermidine to putrescine. nih.govreactome.org This interconversion allows cells to dynamically regulate the relative levels of different polyamines. Putrescine itself can also be acetylated; for instance, in the plant Arabidopsis, the enzyme NATA1 acetylates putrescine to N-acetylputrescine, which can divert it from the higher polyamine synthesis pathway. nih.gov
| Process | Enzyme | Abbreviation | EC Number | Reaction Catalyzed |
|---|---|---|---|---|
| Higher Polyamine Synthesis | Spermidine synthase | SPDS | 2.5.1.16 | Putrescine + dcSAM → Spermidine |
| Spermine synthase | SPMS | 2.5.1.22 | Spermidine + dcSAM → Spermine | |
| Acetylation & Interconversion | Spermidine/spermine N1-acetyltransferase | SSAT | 2.3.1.57 | Spermine/Spermidine → N1-Acetylspermine/N1-Acetylspermidine |
| Acetylpolyamine oxidase | APAO | 1.5.3.13 | N1-Acetylspermidine → Putrescine N1-Acetylspermine → Spermidine |
Isotope Effects in Polyamine Enzymatic Reactions
When using isotopically labeled compounds like 1,4-Diaminobutane-13C4 in metabolic studies, it is important to consider the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. For enzymatic reactions, the magnitude of the 13C KIE can provide profound insights into the transition state structure and identify the rate-limiting steps of the catalytic mechanism. acs.orgnih.gov
Studies on key enzymes in polyamine metabolism have quantified these effects. For ornithine decarboxylase (ODC), the enzyme that produces putrescine, the observed 13C KIE (¹²k/¹³k) for the decarboxylation of its natural substrate, L-ornithine, was found to be 1.033. cncb.ac.cnnih.gov This value is lower than the theoretical intrinsic KIE of ~1.06 for decarboxylation, suggesting that under physiological conditions, both the chemical decarboxylation step and other steps, such as substrate binding or product release, are partially rate-limiting. cncb.ac.cnnih.gov However, when a slower substrate (L-lysine) is used, the KIE increases to 1.063, indicating that the chemical cleavage of the C-C bond has become the sole rate-limiting step. cncb.ac.cnnih.gov Computational studies using combined quantum and molecular mechanical (QM/MM) methods support these findings, calculating an intrinsic KIE of 1.04 for the physiological substrate and 1.06 for a slow substrate, attributing the difference to variations in hydrogen bonding at the transition state. acs.orgnih.gov
For polyamine oxidase (PAO), a flavoprotein that catabolizes polyamines, the 13C KIE for the oxidation of a substrate analog was determined to be 1.025. nih.govnih.gov This value provides a direct measure of the change in bond order at the carbon atom undergoing C-H bond cleavage and is crucial for distinguishing between proposed catalytic mechanisms, such as hydride transfer versus polar mechanisms. nih.govnih.gov While these KIEs are generally small and often considered negligible in qualitative tracer studies, their precise measurement is invaluable for detailed mechanistic enzymology, confirming that the use of 13C-labeled tracers provides a reliable picture of metabolic flux.
Metabolic Flux Analysis (MFA) Using this compound Tracers
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.gov The use of stable isotope tracers, such as this compound, is central to 13C-MFA. acs.orgnih.gov The methodology involves introducing the 13C-labeled substrate into a biological system and, after a period of time, measuring the isotopic enrichment in downstream metabolites using techniques like mass spectrometry. nih.gov By analyzing the distribution of these heavy isotopes, researchers can construct a detailed map of carbon flow through the metabolic network, providing quantitative insights into cellular physiology that cannot be obtained from static measurements of metabolite concentrations alone. nih.govaip.org
The selection of the isotopic tracer is a critical step in designing an MFA experiment, as the position of the labels determines which pathways can be accurately resolved. acs.orgnih.gov Labeled putrescine is particularly useful for directly probing the flux through the polyamine pathway, including its biosynthesis, conversion to spermidine and spermine, and catabolism. nih.gov
In Vitro Cellular and Tissue Culture Systems
In vitro systems, ranging from traditional 2D cell monolayers to more physiologically relevant 3D organoids and ex vivo tissue slices, are primary platforms for MFA studies using this compound. dntb.gov.ua These controlled environments allow for precise manipulation of experimental conditions and detailed analysis of metabolic responses. For example, studies in various cell lines have utilized labeled polyamine precursors, including 13C5-ornithine, to trace the incorporation of heavy isotopes into putrescine, spermidine, and spermine. nih.gov
One study tracked the incorporation of labels from 13C5-ornithine into polyamines in different rodent cell lines, revealing how the expression level of spermidine/spermine-N1-acetyltransferase (SSAT), a key catabolic enzyme, dictates the rate of polyamine flux. nih.gov As shown in the table below, cells overexpressing SSAT exhibited a significantly faster turnover and flux through the polyamine pathway. nih.gov Such experiments are crucial for understanding how polyamine dysregulation contributes to various disease states. nih.gov The use of this compound as an internal standard is also essential for achieving accurate quantification of polyamines in these complex biological samples.
| Cell Line | Incubation Time (h) | Labeled Spermidine (% of Total) |
|---|---|---|
| Non-transgenic | 24 | 72% |
| 48 | 80% | |
| 72 | 79% | |
| MT-SSAT (Overexpressing) | 24 | 66% |
| 48 | 61% | |
| 72 | 58% | |
| SSAT-KO (Knockout) | 24 | 64% |
| 48 | 70% | |
| 72 | 71% |
Microbial Metabolic Networks and Carbon Tracing
Polyamines are essential for the growth of many microorganisms. Understanding their metabolism is critical, particularly for identifying novel antimicrobial targets. Carbon tracing with this compound and other labeled precursors allows for the detailed mapping of metabolic networks in microbes like E. coli. By feeding labeled putrescine to a microbial culture, researchers can follow the 13C atoms as they are incorporated into spermidine or other metabolic products. This information is then integrated into genome-scale metabolic models to quantify fluxes and understand how the network adapts to genetic or environmental perturbations. This systems biology approach provides valuable insights into pathogenic processes and aids in the rational design of strategies to disrupt essential microbial pathways.
Plant Polyamine Biosynthesis and Turnover
In plants, polyamines are key regulators of growth, development, and stress responses. nih.gov Plants possess two primary pathways for putrescine biosynthesis: one starting from ornithine via ornithine decarboxylase (ODC), and another from arginine via a multi-step pathway involving arginine decarboxylase (ADC). This compound is an indispensable tool for studying the flux and turnover within these pathways.
A common application is its use as an internal standard for accurate quantification of endogenous polyamines in plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In a study on Arabidopsis thaliana, 13C4-putrescine was added to plant samples before extraction to correct for any loss during sample preparation, enabling precise measurement of polyamine pools in wild-type plants versus mutants with altered ADC gene expression. As the data shows, genetic disruption of the ADC2 gene significantly impacts the levels of putrescine, highlighting the importance of this pathway in Arabidopsis. Tracer experiments, where the plant is fed this compound, further allow for the calculation of turnover rates and the flow of carbon from putrescine to spermidine and spermine, elucidating how plants regulate polyamine homeostasis under different conditions.
| Genotype | Putrescine (nmol/g FW) | Spermidine (nmol/g FW) | Spermine (nmol/g FW) |
|---|---|---|---|
| Wild Type (Col-0) | 75.1 ± 14.8 | 29.2 ± 3.4 | 4.8 ± 0.6 |
| adc2 (Knockout) | 15.2 ± 3.1 | 28.9 ± 3.2 | 4.2 ± 0.6 |
| 35S::ADC2 (Overexpressor) | 1429.0 ± 195.0 | 40.1 ± 4.2 | 5.0 ± 0.7 |
Animal Model Systems (Non-Human)
Non-human animal models are essential for understanding the physiological roles of polyamines in the context of a whole organism. Isotopic tracer analysis using compounds like this compound provides a dynamic view of polyamine metabolism in these systems. nih.gov For instance, studies in Drosophila have used genetic manipulation of polyamine metabolic enzymes to investigate their role in a model of Parkinson's disease.
In mouse models, isotopic tracing has been fundamental. A study on activated mouse CD8+ T cells used 13C-labeled glutamine and arginine to discover that glutamine, not arginine, is the principal carbon source for the de novo synthesis of polyamines (putrescine, spermidine, and spermine) during T cell activation. Furthermore, 13C4-Putrescine has been used in studies of efferocytosis (the clearance of apoptotic cells) by mouse bone marrow-derived macrophages, demonstrating the role of the polyamine pathway in resolving injury. These studies showcase how labeled tracers can uncover the metabolic underpinnings of complex immunological processes and disease pathology in living organisms.
Regulation of Polyamine Metabolic Enzymes and Transporters
The intracellular concentrations of polyamines are tightly controlled through a complex interplay of biosynthesis, catabolism, interconversion, and transport. The use of tracers like this compound is critical for elucidating the functional impact of this regulation. The key regulatory points in the pathway include:
Ornithine Decarboxylase (ODC): This is the first rate-limiting enzyme in polyamine biosynthesis. Its activity is famously regulated by a unique mechanism involving a protein called antizyme, which binds to ODC and targets it for degradation by the proteasome in a ubiquitin-independent manner. cncb.ac.cn
Spermidine/spermine-N1-acetyltransferase (SSAT): This is considered the rate-limiting enzyme in polyamine catabolism. nih.gov Its induction leads to the acetylation of spermine and spermidine, which can then be either excreted from the cell or oxidized by polyamine oxidase (PAO), converting them back to spermidine and putrescine, respectively.
Polyamine Transporters: The uptake of extracellular polyamines is also a critical regulatory point, which is also inhibited by antizyme. cncb.ac.cn Studies in Drosophila have shown that knocking down specific transporters significantly impacts physiology and can influence disease models.
Investigation of 1,4 Diaminobutane 13c4 in Fundamental Biological Processes Non Clinical Focus
Cellular Uptake and Intracellular Distribution Mechanisms in Model Organisms
The study of 1,4-Diaminobutane-¹³C₄ in model organisms, such as the marine nematode Metoncholaimus albidus and the fruit fly Drosophila, provides insight into its uptake and distribution. mdpi.comnih.gov These organisms are utilized due to their well-understood genetic and developmental processes. mdpi.comnih.gov In the context of inflammation research, the uptake of related compounds is mediated by cell surface receptors like CD44 in human-derived macrophages. nih.gov
Once inside the cell, polyamines like 1,4-diaminobutane (B46682) can be localized to specific organelles. For instance, in activated monocyte-derived macrophages, metals that interact with similar compounds have been found concentrated in the mitochondria, nuclei, and endoplasmic reticulum. nih.gov The polyamine transport system is an energy-dependent process that allows cells to import these essential molecules when their own synthesis is limited. mdpi.com
The table below illustrates the relative distribution of metals that interact with compounds similar to 1,4-Diaminobutane in different cellular compartments of activated human monocyte-derived macrophages, highlighting the potential destinations for such molecules following cellular uptake.
Table 1: Relative Metal Content in Cellular Compartments of Activated Macrophages
| Cellular Compartment | Relative Metal Content |
|---|---|
| Mitochondria | High |
| Nuclei | Moderate |
| Endoplasmic Reticulum | Moderate |
| Whole Cell | Baseline |
This table is based on data from studies on metal distribution in activated human monocyte-derived macrophages and serves as an illustrative model for the potential distribution of similar amine-containing compounds.
Role in Polyamine Homeostasis and Regulation in Cellular Systems
Polyamines, including 1,4-diaminobutane, are crucial for maintaining cellular equilibrium, and their levels are tightly controlled. nih.gov The introduction of isotopically labeled 1,4-diaminobutane allows researchers to trace its influence on the synthesis and breakdown of other polyamines. In various cell types, including the human prostate cancer cell line DU145, the regulation of polyamine levels involves enzymes like ornithine decarboxylase (ODC) and spermidine (B129725)/spermine-N¹-acetyltransferase (SSAT). nih.gov
The synthesis of putrescine, the non-labeled form of 1,4-diaminobutane, is a regulated process. In Escherichia coli, for example, there are multiple, redundant pathways for its synthesis, underscoring its importance for the organism. elifesciences.org The activity of ODC, a key enzyme in polyamine synthesis, can be influenced by the concentration of putrescine itself. nih.govnih.gov
For example, in studies with chicks, dietary putrescine was shown to decrease the activity of hepatic ODC. nih.gov In human cell lines, the introduction of polyamine analogues can lead to a significant downregulation of ODC activity. nih.gov This feedback regulation is a critical component of maintaining polyamine homeostasis.
Involvement in Cellular Growth and Differentiation Studies (e.g., microorganisms, cell lines)
Polyamines are essential for cell proliferation and differentiation. nih.govsmolecule.com The use of 1,4-Diaminobutane-¹³C₄ in studies with microorganisms and cell lines helps to elucidate the role of polyamines in these processes. Polyamines are found in high concentrations in rapidly dividing cells, such as stem cells and cancer cells. biorxiv.org
In some instances, the depletion of polyamines can lead to cell cycle arrest and a state resembling terminal differentiation. biorxiv.org For example, in cancer cell lines like SK-N-BE(2) neuroblastoma, COLO858 melanoma, and K562 acute myeloid leukemia, a reduction in polyamine levels leads to decreased proliferation and an increase in differentiation markers. biorxiv.org Conversely, small, orally administered doses of putrescine have been shown to promote growth in whole organisms like chicks. nih.gov
The table below summarizes the effects of polyamine levels on cellular processes in different model systems.
Table 2: Effects of Polyamine Levels on Cellular Growth and Differentiation
| Model System | Effect of Polyamine Depletion | Effect of Polyamine Supplementation |
|---|---|---|
| Cancer Cell Lines (e.g., SK-N-BE(2), COLO858, K562) | Decreased proliferation, increased differentiation markers biorxiv.org | N/A |
| Chicks | N/A | Growth promotion at low doses nih.gov |
Interactions with Nucleic Acids (DNA, RNA) and Proteins
As positively charged molecules, polyamines can interact with negatively charged macromolecules like nucleic acids and proteins. nih.govbiorxiv.org These interactions are fundamental to a wide range of cellular processes, including DNA replication, transcription, and translation. mdpi.comnih.gov
The interaction between polyamines and DNA is thought to stabilize DNA structure and can influence gene expression. biorxiv.orgmdpi.com Polyamines can concentrate in the nucleus and are particularly enriched in the nucleoli. biorxiv.org By interacting with DNA on the nucleosome, polyamines can stabilize histone tails, making them more accessible to modifying enzymes, which in turn alters chromatin structure and function. biorxiv.org
In addition to DNA, polyamines also interact with RNA. For instance, the bacterial protein Hfq, which has an amyloid-like region, is involved in RNA metabolism and its interaction with RNA is crucial for processes like bacteriophage replication. mdpi.com The ability of polyamines to bind to nucleic acids is a key aspect of their function in regulating cellular activities. mdpi.com
Contribution to Stress Responses in Plants and Microorganisms
In plants and microorganisms, polyamines play a role in the response to various environmental stresses. chemsrc.comnih.gov The accumulation of putrescine has been observed in plants under stress conditions, such as exposure to heavy metals. chemsrc.com In microorganisms, metabolic responses to stress often involve changes in amino acid and polyamine metabolism. nih.govplos.org
For example, studies on Staphylococcus aureus have shown that effective antibiotic treatment leads to an increase in the concentration of several amino acids, including ornithine, a precursor to putrescine. plos.org In plants, exposure to salinity can trigger the accumulation of metabolites, including polyamines, to help with osmotic adjustment and minimize stress-related damage. researchgate.net
The use of isotopically labeled 1,4-diaminobutane can help to trace the metabolic pathways that are activated during stress responses. For instance, in metabolomic studies of Arabidopsis thaliana, labeled compounds are used as internal standards to quantify changes in metabolite levels under different conditions. nih.gov This allows for a detailed understanding of how organisms reconfigure their metabolism to cope with environmental challenges.
Comparative Biochemical Analysis Using 1,4 Diaminobutane 13c4 Tracers
Species-Specific Variations in Polyamine Metabolism
Polyamine metabolism exhibits remarkable diversity across different species and even between different microorganisms within a host. The fundamental pathways of polyamine biosynthesis and degradation are largely conserved, but the regulation and interplay of these pathways can vary significantly. Using isotopic tracers like 1,4-Diaminobutane-13C4 allows for a detailed investigation of these species-specific differences.
For instance, studies on the gut microbiome have revealed distinct polyamine metabolic activities between different species. A study comparing the microbiome of humans and mice using a 13C-labeled tracer demonstrated that there are significant differences in the biosynthesis of spermidine (B129725) and putrescine. researchgate.net While both microbiomes could synthesize these polyamines, the specific pathways and the extent of their utilization varied, suggesting a co-evolution of microbial polyamine metabolism with the host. researchgate.net
In the plant kingdom, there are also notable variations. Some plants utilize lysine (B10760008) decarboxylation to produce cadaverine (B124047), which is then used in the synthesis of specific alkaloids. researchgate.net This pathway is absent in many other species. Furthermore, the production of unusual polyamines like N-acetylputrescine, N-acetylspermidine, and homospermidine is also species-dependent. researchgate.netnih.gov Tracing the fate of this compound in different plant species can help to map these divergent metabolic routes and understand their physiological significance.
The following table summarizes some of the observed species-specific variations in polyamine metabolism that can be investigated using this compound.
| Species/Group | Key Variation in Polyamine Metabolism | Potential Role of this compound Tracer |
| Human vs. Mouse Microbiome | Differences in the arginine-agmatine-spermidine pathway contribution to spermidine biosynthesis. researchgate.net | To quantify the flux of putrescine into spermidine and other polyamines in different gut microbial communities. |
| Plants (e.g., Legumes) | Presence of the lysine decarboxylation pathway for cadaverine and alkaloid synthesis. researchgate.net | To compare the relative importance of the putrescine pathway versus other diamine pathways. |
| Escherichia coli | Redundant pathways for putrescine synthesis. elifesciences.org | To dissect the contribution of different biosynthetic routes to the total putrescine pool under various growth conditions. |
| Lower Eukaryotes (e.g., Diatoms) | Production of unusual polyamines like norspermidine and norspermine. researchgate.net | To investigate the potential conversion of putrescine into these unusual polyamines. |
Metabolic Reprogramming Under Different Environmental Conditions or Physiological States
Organisms must adapt their metabolism to changing environmental conditions and different physiological states. Polyamine metabolism is often at the heart of these adaptive responses. The use of this compound allows researchers to trace the metabolic reprogramming of polyamine pathways in response to various stimuli, such as stress, nutrient availability, and developmental changes.
For example, in plants, drought stress is known to induce significant metabolic changes. bohrium.com Studies have shown that under such stress, the biosynthesis of polyamines can be enhanced as part of the plant's defense mechanism. By supplying this compound to plants under drought conditions, researchers can quantify the increased flux of putrescine into higher polyamines, providing a measure of the plant's stress response.
In the context of the immune system, the activation of T cells is accompanied by a profound metabolic reprogramming. jci.org Isotopic tracer studies have shown that glutamine is a major carbon source for the de novo synthesis of polyamines in activated CD8+ T cells. jci.org This increased polyamine biosynthesis is essential for T cell proliferation and function. jci.org Using this compound in such studies can help to further dissect the downstream fate of putrescine and its role in immune cell activation.
The table below provides examples of metabolic reprogramming of polyamine pathways that can be studied using this compound.
| Condition/State | Observed Metabolic Reprogramming | Application of this compound Tracer |
| Drought Stress in Plants | Increased biosynthesis of polyamines as part of the stress response. bohrium.com | To quantify the rate of putrescine conversion to higher polyamines under drought vs. normal conditions. |
| T Cell Activation | Increased de novo synthesis of polyamines from glutamine to support proliferation. jci.org | To trace the incorporation of putrescine into spermidine and spermine (B22157) during immune cell activation. |
| Cancer | Altered polyamine metabolism to support rapid cell growth and proliferation. frontiersin.org | To investigate the metabolic flux through polyamine pathways in cancer cells compared to normal cells. |
| Hypoxia | Shift in glutamine metabolism that can impact polyamine synthesis. mdpi.com | To determine how oxygen deprivation affects the utilization of putrescine for the synthesis of higher polyamines. |
Investigating Metabolic Alterations in Genetically Modified Organisms or Mutant Strains
Genetically modified organisms (GMOs) and mutant strains are invaluable tools for understanding gene function and metabolic pathways. The use of this compound in conjunction with these genetic models allows for a precise analysis of the metabolic consequences of specific gene alterations.
For instance, studies on Escherichia coli mutants with defects in polyamine synthesis have demonstrated the importance of putrescine for processes like surface motility. elifesciences.org In a mutant lacking a key enzyme for putrescine synthesis, surface motility was impaired, but this defect could be rescued by the addition of external putrescine. elifesciences.org Using this compound in such a mutant would allow researchers to trace the uptake and metabolic fate of the supplied putrescine, confirming its role in restoring the observed phenotype.
In the plant Arabidopsis thaliana, mutations in genes involved in amino acid metabolism can lead to significant changes in the levels of various metabolites, including those related to polyamine synthesis. nih.gov For example, a mutation in the mto1 gene, which affects methionine synthesis, leads to an accumulation of ornithine, a precursor for putrescine. nih.gov By feeding this compound to such mutants, researchers can investigate how the altered precursor pools affect the downstream metabolism of putrescine.
The following table illustrates how this compound can be used to study metabolic alterations in genetically modified organisms.
| Organism/Strain | Genetic Modification | Observed Metabolic Alteration | Use of this compound Tracer |
| Escherichia coli ΔspeB mutant | Deletion of the speB gene, which is involved in putrescine synthesis. elifesciences.org | Impaired surface motility, which is restored by supplemental putrescine. elifesciences.org | To trace the uptake and conversion of exogenous putrescine and confirm its role in restoring motility. |
| Arabidopsis thaliana mto1 mutant | Mutation in the mto1 gene, leading to altered methionine and ornithine levels. nih.gov | Significant increase in the levels of ornithine, a putrescine precursor. nih.gov | To investigate how the increased precursor pool affects the flux through the putrescine and polyamine biosynthesis pathways. |
| SSAT-transgenic rats | Overexpression of spermidine/spermine N1-acetyltransferase (SSAT). nih.gov | Altered polyamine homeostasis and interconversion. nih.gov | To quantify the increased catabolism of spermine and spermidine and the overall impact on polyamine dynamics. |
| cry1Ab GM Rice | Insertion of the cry1Ab gene for insect resistance. nih.gov | Differences in the levels of certain metabolites compared to the wild type. nih.gov | To assess if the genetic modification has unintended effects on the metabolic flux of polyamine pathways. |
Applications of 1,4 Diaminobutane 13c4 As a Biochemical Probe
Tracing Carbon Flow and Redirection in Complex Metabolic Networks
The use of stable isotope-labeled compounds like 1,4-Diaminobutane-13C4 is central to a technique known as Stable Isotope-Resolved Metabolomics (SIRM). researchgate.net In SIRM, a biological system is supplied with a 13C-labeled substrate, and the incorporation of the 13C label into downstream metabolites is measured. researchgate.net This allows researchers to map the flow of atoms through metabolic pathways and quantify the rates (fluxes) of biochemical reactions. researchgate.neteurisotop.com
A key application is tracking the intricate network of polyamine biosynthesis. Polyamines are synthesized from amino acid precursors like arginine and ornithine. tandfonline.comoncotarget.com For instance, in a study investigating the collective metabolic functions of the intestinal microbiome, rats were administered isotope-labeled L-arginine (¹³C₆,¹⁵N₄). tandfonline.com Using mass spectrometry, researchers could trace the conversion of this labeled arginine into labeled putrescine (M+6) and subsequently into labeled spermidine (B129725) (M+6) within the colon. tandfonline.com This demonstrated a collective biosynthetic pathway where different microbes may perform different steps. tandfonline.com
This tracing methodology reveals how metabolic networks are redirected under different physiological or pathological conditions. By quantifying the distribution of the 13C label among various metabolites over time, scientists can understand how cells adapt their metabolic activity in response to stimuli or disease states, such as cancer. researchgate.netoncotarget.com For example, tracing studies can show how putrescine carbon is channeled into the synthesis of higher polyamines like spermidine and spermine (B22157) or catabolized through other routes. tandfonline.com
Table 1: Isotope-Labeled Metabolites Detected in Rat Colonic Contents After L-arginine-¹³C₆,¹⁵N₄ Administration This interactive table summarizes findings from a study tracing the metabolic fate of labeled arginine in the gut microbiome. Click on the headers to explore the data.
| Analyte | Isotopic Label Detected | Average Proportion of Labeled Analyte (%) | Metabolic Significance |
|---|---|---|---|
| Putrescine | M+6 | 22.7% | Direct product from the administered labeled arginine, confirming the activity of the arginine-to-putrescine pathway in the microbiome. |
| Spermidine | M+6 | 2.0% | Demonstrates the subsequent conversion of labeled putrescine into spermidine, tracing the carbon flow to a higher polyamine. |
Elucidation of Subcellular Compartmentation of Polyamine Pathways
Metabolic pathways are often segregated within specific cellular organelles, such as the mitochondria and cytosol. annualreviews.org Understanding this compartmentation is crucial for a complete picture of cell metabolism. researchgate.netnih.gov Stable isotope tracing with compounds like this compound provides a sophisticated method to probe these localized metabolic activities without requiring the disruptive isolation of organelles, which can alter their function. researchgate.netnih.gov
A recent study elegantly demonstrated this application by investigating how cells synthesize the neurotransmitter γ-aminobutyric acid (GABA) from putrescine. biorxiv.orgnih.gov Researchers used a dual-tracing experiment with both ²H₆-ornithine (which is converted to ²H₆-putrescine inside the cell) and ¹³C₄-putrescine (supplied externally). biorxiv.org This allowed them to distinguish between GABA synthesized from intracellularly produced putrescine versus GABA from extracellular putrescine. The study identified a previously uncharacterized protein, SLC45A4, as a mitochondrial putrescine transporter. biorxiv.orgnih.gov Knocking out the gene for SLC45A4 impeded the uptake of putrescine into the mitochondria and reduced the synthesis of ¹³C₄-GABA from ¹³C₄-putrescine specifically within isolated mitochondria. biorxiv.org This directly showed that SLC45A4 is responsible for transporting putrescine into the mitochondria for GABA synthesis, thus elucidating a key step in the subcellular compartmentation of this pathway. biorxiv.orgnih.gov
Studies have also used non-aqueous fractionation techniques to determine the distribution of polyamines, finding that while putrescine is primarily extranuclear, the concentrations of spermidine and spermine are higher in the nucleus than in other compartments. nih.gov Using labeled tracers like this compound in conjunction with advanced analytical methods allows for a dynamic view of these distributions and the transport mechanisms involved. nih.gov
Table 2: Findings from a Dual Isotope-Tracing Study on Mitochondrial Putrescine Transport This interactive table presents data from an experiment using ¹³C₄-Putrescine to uncover the function of the SLC45A4 transporter. Use the interactive features to analyze the results.
| Cellular Fraction | Experimental Condition | Substrate | Key Finding | Conclusion |
|---|---|---|---|---|
| Whole Cells | Wild-Type (WT) vs. SLC45A4 Knockout (KO) | ¹³C₄-Putrescine | KO cells showed significantly reduced levels of ¹³C₄-GABA compared to WT cells. | SLC45A4 is crucial for the overall cellular synthesis of GABA from extracellular putrescine. |
| Isolated Mitochondria | WT | ¹³C₄-Putrescine | Formation of ¹³C₄-GABA was detected. | The enzymatic machinery to convert putrescine to GABA resides in the mitochondria. |
| Isolated Mitochondria | WT vs. KO | ³H-Putrescine | KO mitochondria showed significantly decreased uptake of radiolabeled putrescine. | SLC45A4 functions as a putrescine transporter at the mitochondrial membrane. |
Development and Validation of Enzyme Assays for Polyamine-Related Metabolism
Accurate quantification of enzyme activity is fundamental to biochemical research. Many enzyme assays rely on measuring the rate of product formation. frontiersin.orgresearchgate.net For enzymes in the polyamine pathway, such as ornithine decarboxylase (ODC), which produces putrescine, or spermidine synthase, which consumes it, highly sensitive and specific analytical methods are required. oncotarget.complos.orguniprot.org
This compound is an ideal internal standard for quantitative assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net Because it is chemically identical to the natural (unlabeled) putrescine, it behaves the same way during sample extraction and chromatographic separation. However, its higher mass allows the mass spectrometer to distinguish it from the unlabeled putrescine produced by the enzyme. researchgate.net By adding a known amount of this compound to the sample at the beginning of the procedure, any sample loss during preparation can be precisely corrected for, leading to highly accurate quantification of the enzymatically produced putrescine. researchgate.netresearchgate.net
This approach has been used to develop and validate robust methods for analyzing polyamines in various biological samples, including plants and human tissues. researchgate.netstanford.edu The use of ¹³C₄-putrescine as an internal standard enables the creation of reliable, high-throughput assays suitable for screening potential enzyme inhibitors or for studying how enzyme activity changes in disease. frontiersin.orgnih.govfrontiersin.org
Table 3: Optimized Mass Spectrometry (MS/MS) Parameters for the Analysis of Putrescine using a ¹³C₄-Labeled Internal Standard This interactive table details the specific instrument settings used for detecting and quantifying putrescine and its labeled standard in a validated LC-MS/MS method. researchgate.net Explore the parameters for each compound.
| Compound | Formula | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Putrescine (Put) | C₄H₁₂N₂ | 89.10 | 72.10 | 20 | 10 |
| This compound (¹³C₄-Put) | ¹³C₄H₁₂N₂ | 93.00 | 76.00 | 20 | 10 |
Use in Precursor Labeling for Macromolecule Synthesis Studies
Polyamines, including putrescine and its derivatives spermidine and spermine, are essential for cell growth, proliferation, and differentiation. nih.govbiotree.cnaging-us.com Their concentrations are known to increase during periods of active macromolecule synthesis (DNA, RNA, and protein). nih.gov Polyamines are polycations that bind to negatively charged macromolecules like nucleic acids, stabilizing their structure and modulating their function. nih.govnih.gov
By supplying cells with this compound, researchers can introduce a stable isotope label into the entire polyamine pool. The labeled putrescine acts as a precursor, being converted by cellular enzymes into ¹³C-labeled spermidine and ¹³C-labeled spermine. aging-us.com These labeled higher polyamines then interact with or become incorporated into various cellular components.
This strategy allows scientists to investigate the roles of polyamines in macromolecular processes. For example, studies using ¹³C-labeled spermine have employed NMR spectroscopy to analyze the dynamics of its binding to different forms of DNA, such as duplex and quadruplex structures. researchgate.net Other research has shown that polyamines predominantly co-localize with RNA and ribosomes, the machinery for protein synthesis. nih.gov Furthermore, putrescine derived from the breakdown of apoptotic cells has been shown to enhance the stability of the messenger RNA (mRNA) for a protein involved in subsequent cell clearance, a process that requires new protein synthesis. nih.govtabaslab.com Tracing the journey of the ¹³C label from this compound to these higher polyamines and their interactions with nucleic acids provides a direct method for studying their critical contributions to gene expression and protein synthesis. biotree.cnnih.gov
Future Directions and Emerging Research Avenues for 1,4 Diaminobutane 13c4 Research
Integration with Multi-Omics Data for Systems-Level Understanding
A significant future direction for 1,4-Diaminobutane-¹³C₄ research lies in its integration with multi-omics data, such as proteomics and transcriptomics, to achieve a systems-level understanding of biological processes. embopress.orgnih.gov This approach allows researchers to move beyond the study of single molecular components and instead analyze the complex interplay between genes, proteins, and metabolites. ox.ac.uk
Proteomics, the large-scale study of proteins, and transcriptomics, the study of the complete set of RNA transcripts, provide a broader context for the metabolic fluxes traced by 1,4-Diaminobutane-¹³C₄. ox.ac.ukanacyte.com By combining these datasets, researchers can correlate changes in metabolic pathways involving putrescine with alterations in gene expression and protein abundance. nih.govnih.gov For instance, an increase in the conversion of 1,4-Diaminobutane-¹³C₄ to its downstream metabolites could be linked to the upregulation of specific enzymes at both the transcript (mRNA) and protein levels. anacyte.com This integrated analysis can reveal regulatory networks and offer a more holistic view of cellular responses to various stimuli or disease states. embopress.orgnih.gov
The use of multi-omics is particularly relevant in complex diseases like cancer, where metabolic reprogramming is a key feature. nih.gov By tracing the fate of ¹³C-labeled putrescine and simultaneously analyzing the proteome and transcriptome of cancer cells, researchers can identify novel biomarkers and therapeutic targets. embopress.org This integrated approach has the potential to uncover how cancer cells utilize putrescine and how this is regulated at the genetic and protein levels. nih.govyoutube.com
Several computational tools and platforms are being developed to facilitate the integration and analysis of these large and complex datasets. plos.orgmedium.comarxiv.org These tools help in visualizing the interconnectedness of different omics layers and identifying key nodes and pathways that are perturbed in specific conditions. youtube.commedium.com
Development of Advanced Imaging Techniques for Spatiotemporal Tracing
The development of advanced, non-clinical imaging techniques is a crucial frontier for visualizing the dynamic processes involving 1,4-Diaminobutane-¹³C₄ within cells and tissues. While traditional methods provide quantitative data on metabolic fluxes, they often lack spatial and temporal resolution. Emerging super-resolution microscopy (SRM) techniques are poised to overcome these limitations, offering unprecedented views of subcellular structures and molecular interactions. nih.gov
Techniques such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) can achieve spatial resolutions far beyond the diffraction limit of light, enabling the visualization of molecules in the nanometer range. nih.gov By coupling ¹³C-labeled putrescine with fluorescent probes, it may become possible to track its uptake, localization, and metabolism within specific cellular compartments in real-time. nih.gov This would provide invaluable insights into the spatiotemporal dynamics of polyamine metabolism.
For example, researchers could visualize the accumulation of 1,4-Diaminobutane-¹³C₄ in organelles like mitochondria or the nucleus and observe its conversion to other polyamines. This level of detail can help to understand how putrescine influences cellular processes in a spatially organized manner. nih.gov
Novel Synthetic Routes and Enhanced Isotopic Labeling Strategies
Continued innovation in the synthesis of 1,4-Diaminobutane-¹³C₄ and other isotopically labeled compounds is essential for advancing metabolic research. The development of more efficient and cost-effective synthetic routes will make these powerful tracers more accessible to the broader scientific community. researchgate.net
One area of focus is the development of multi-component reactions that can streamline the synthesis process, potentially increasing yields and reducing the number of steps required. researchgate.net Furthermore, research into new catalytic systems could lead to more selective and controlled incorporation of the ¹³C isotope into the diaminobutane backbone. researchgate.net
Beyond just the synthesis of 1,4-Diaminobutane-¹³C₄, there is a growing interest in enhanced isotopic labeling strategies. This includes the development of methods for residue-specific labeling of proteins, which can be used in conjunction with ¹³C-labeled putrescine to study protein-metabolite interactions. nih.gov For instance, by selectively labeling specific amino acid residues in an enzyme that metabolizes putrescine, researchers can gain detailed insights into the enzyme's active site and catalytic mechanism. nih.gov
The combination of global metabolome labeling, where all metabolites are uniformly labeled with ¹³C, and tracer-based labeling with compounds like 1,4-Diaminobutane-¹³C₄, offers a powerful approach for untargeted metabolomics. frontiersin.org This dual-labeling strategy can improve the identification and characterization of unknown metabolites and their respective metabolic pathways. frontiersin.org
Expanding Applications in Untapped Biological Systems and Environmental Studies
The utility of 1,4-Diaminobutane-¹³C₄ as a tracer is not limited to well-studied model organisms and cell lines. There is significant potential to expand its application to a wider range of biological systems and to explore its role in environmental processes.
In the context of human health, ¹³C-labeled putrescine can be used to investigate the metabolic alterations in a variety of diseases. For example, studies have shown that putrescine transport is significantly increased in proliferating human fibroblasts, suggesting a role in cell growth and wound healing. nih.gov The use of 1,4-Diaminobutane-¹³C₄ could provide a more detailed understanding of these processes and their potential dysregulation in fibrotic diseases or cancer. nih.gov
Furthermore, the metabolism of arginine to putrescine by macrophages has been shown to be crucial for the continuous clearance of apoptotic cells and the resolution of inflammation. tabaslab.comnih.gov Tracing the fate of ¹³C-labeled arginine and its conversion to 1,4-Diaminobutane-¹³C₄ in macrophages could elucidate the mechanisms underlying these important immunological functions. tabaslab.comnih.gov
In the realm of environmental science, isotopically labeled compounds are valuable tools for studying biogeochemical cycles and the fate of pollutants. umces.edupdx.edu 1,4-Diaminobutane (B46682) is a naturally occurring polyamine produced by the breakdown of amino acids in both living and dead organisms. ottokemi.com By using 1,4-Diaminobutane-¹³C₄, researchers can track its turnover and transformation in different ecosystems, such as soil and aquatic environments. energy.gov This can provide insights into microbial activity, nutrient cycling, and the decomposition of organic matter. energy.gov
Methodological Advancements in Isotopic Tracing and Data Analysis Software
The increasing complexity of stable isotope tracing experiments necessitates continuous advancements in analytical methodologies and data analysis software. nih.gov High-resolution mass spectrometry (HRMS) is a key analytical technique for detecting and quantifying isotopically labeled metabolites. nih.gov Ongoing improvements in instrumentation are leading to greater sensitivity and mass accuracy, enabling the detection of subtle changes in isotopic enrichment. nih.gov
A critical aspect of isotopic tracing studies is the computational analysis of the large datasets generated. oup.com A variety of software tools have been developed to aid in the identification of isotopically labeled compounds, the correction for natural isotope abundances, and the calculation of metabolic fluxes. oup.com
| Software Tool | Key Features | Reference |
| X13CMS | An extension of XCMS that identifies isotopologue groups for ¹³C and other isotope-labeled metabolites. | nih.gov |
| DynaMet | A tool for the differential analysis of targeted tracer metabolomics data. | oup.com |
| IsoCor | Corrects raw mass spectrometry data for natural isotope abundances. | oup.com |
| DIMet | A comprehensive tool for differential and time-series analysis of targeted tracer data, which also integrates transcriptomics data. | oup.com |
| Escher-Trace | An open-source tool for visualizing and analyzing stable isotope tracing data on metabolic maps. | salk.edu |
| Qtegra Intelligent Scientific Data Solution (ISDS) | Software platform for controlling analytical instruments and managing data for elemental and isotope analysis. | thermofisher.com |
| Isoplot | A software package for radiogenic isotope geochemistry with advanced statistical analysis and data visualization. | numberanalytics.com |
| Iolite | A software package for processing and analyzing geochemical data. | numberanalytics.com |
Future developments in data analysis software will likely focus on integrating multi-omics data, improving the accuracy of flux calculations, and providing more user-friendly interfaces for biologists and chemists. oup.comnumberanalytics.com The development of machine learning algorithms and artificial intelligence may also play a significant role in extracting meaningful biological insights from complex isotopic tracing datasets. plos.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
